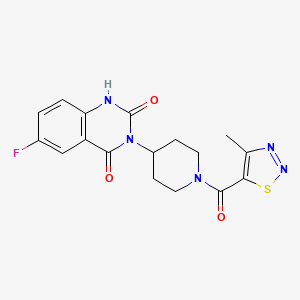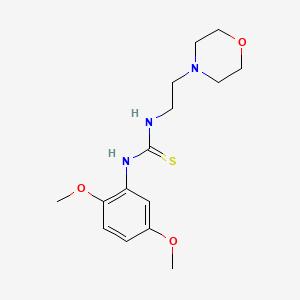
1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea, also known as DMPT, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Research on the crystallography and molecular structure of derivatives related to 1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea has shown significant findings. For instance, Toplak et al. (2003) described the formation of 2-aminothiazolinone and 2-aminothiazole derivatives through the reaction of alpha-cyanooxiranes with thiourea, revealing insights into their molecular geometries and intermolecular hydrogen bonds, which are crucial for understanding the structural basis of chemical reactivity and interaction (Toplak, R., Lah, N., Volmajer, J., Leban, I., & Majcen Le Maréchal, A. (2003)). Such studies are foundational in the development of new chemical entities with potential applications in drug design and material science.
Synthesis and Characterization
The synthesis and characterization of novel thiourea derivatives and their complexes have been extensively studied. Yeşilkaynak et al. (2017) explored a novel thiourea derivative and its metal complexes, detailing their synthesis, characterization, and applications. The study also delved into the thermal and electrochemical behavior of these complexes, alongside their antioxidant and antitumor activities, demonstrating the versatility of thiourea derivatives in medicinal chemistry and material science (Yeşilkaynak, T., Muslu, H., Özpınar, C., Emen, F., Demirdöğen, R. E., & Külcü, N. (2017)).
Pharmacological Applications
In the realm of pharmacology, thiourea derivatives have been evaluated for their potential therapeutic applications. Helal et al. (2015) conducted a design, synthesis, and characterization study on a novel series of thiophene derivatives, examining their anti-inflammatory activity. This study highlighted the potential of thiourea derivatives in developing new therapeutic agents with anti-inflammatory properties (Helal, M., Salem, M. A., Gouda, M., Ahmed, N., & El-Sherif, A. A. (2015)).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of thiourea derivatives have also been a focus of recent research. Studies like those conducted by Balakit et al. (2015) on new thiophene derivatives as photostabilizers for rigid poly(vinyl chloride) not only demonstrate the chemical utility of thiourea derivatives but also hint at their potential in material science and as antimicrobial agents (Balakit, A., Ahmed, A., El‐Hiti, G., Smith, K., & Yousif, E. (2015)).
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-12-3-4-14(20-2)13(11-12)17-15(22)16-5-6-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQMCZKZUCDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

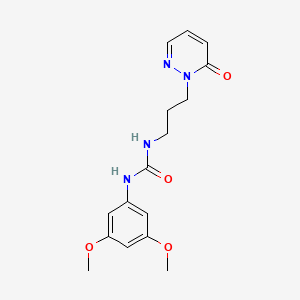
![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)
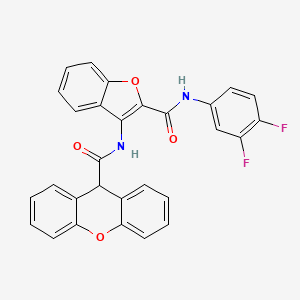
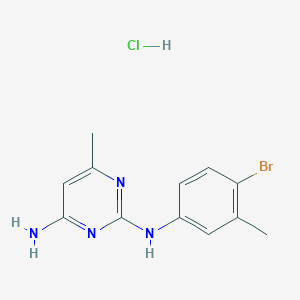
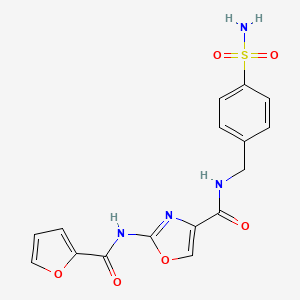
![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)
![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)
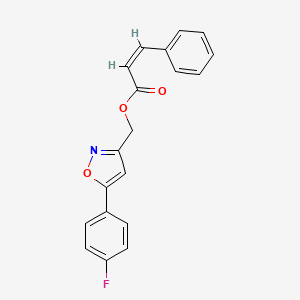
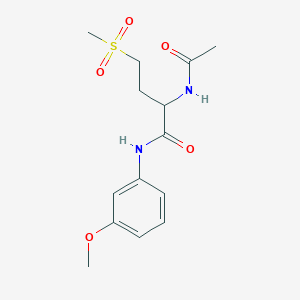

![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
